4-Methylbenzo(A)pyrene
Description
Context of Methylated Polycyclic Aromatic Hydrocarbons in Environmental Chemistry and Mechanistic Toxicology Research
Methylated polycyclic aromatic hydrocarbons (Me-PAHs) are a significant subgroup of PAHs that are widely distributed in the environment. mdpi.com They are found in fossil fuels, and are also formed during the incomplete combustion of organic materials. ontosight.aimdpi.com From an environmental chemistry perspective, the presence and distribution of Me-PAHs can provide insights into the sources of PAH contamination, with petrogenic sources often being rich in alkylated PAHs, while pyrogenic sources may contain higher proportions of the parent compounds. usask.ca The physical and chemical properties of Me-PAHs, such as their increased lipophilicity compared to their parent compounds, affect their fate and transport in various environmental compartments, including air, water, and soil. ontosight.aiacs.org This can lead to their bioaccumulation in the fatty tissues of organisms. ontosight.ai
Research Significance of 4-Methylbenzo(a)pyrene as a Benzo(a)pyrene Derivative
The research significance of this compound stems from its relationship to benzo(a)pyrene, a compound classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen, meaning it is carcinogenic to humans. ontosight.ainih.gov By studying derivatives like this compound, scientists can investigate how structural modifications, such as the addition of a methyl group at a specific position, influence carcinogenic activity. mdpi.com
Studies comparing the carcinogenicity and mutagenicity of various methylated benzo[a]pyrenes have provided valuable data on structure-activity relationships. For instance, the position of the methyl group on the benzo[a]pyrene (B130552) ring system is a critical determinant of its biological activity. nih.gov While 11-methylbenzo[a]pyrene (B103201) is noted as a very potent mutagen, this compound is also considered a potent mutagen. oup.com
The metabolism of this compound is a key area of investigation. Like its parent compound, it is processed by cytochrome P450 enzymes into reactive intermediates that can form DNA adducts, a crucial step in chemical carcinogenesis. ontosight.ainih.gov Understanding these metabolic pathways is essential for assessing its health risks. ontosight.ai Furthermore, research into the phototoxicity of methylated PAHs has shown that upon exposure to UVA light, this compound can induce lipid peroxidation, a process that can lead to cellular damage through the generation of reactive oxygen species. mdpi.com
| Compound | Molecular Formula | Carcinogenic Potential | Key Research Finding |
|---|---|---|---|
| Benzo(a)pyrene | C20H12 | Group 1 Carcinogen (IARC) ontosight.ainih.gov | Well-established human carcinogen, extensively studied as a benchmark PAH. nih.gov |
| This compound | C21H14 | Considered a potent mutagen. oup.com | Induces lipid peroxidation upon UVA photoirradiation. mdpi.com |
| 11-Methylbenzo(a)pyrene | C21H14 | Very potent mutagen; enhanced carcinogenicity compared to BaP. nih.govoup.com | Methylation in the bay region causes molecular distortion, potentially affecting carcinogenicity. nih.gov |
Overview of Current Research Trajectories on this compound
Current research on this compound and related compounds is multifaceted, focusing on several key areas. A primary trajectory involves refining the understanding of the mechanisms of toxicity. This includes detailed studies of its metabolic activation, the specific DNA adducts formed, and the subsequent cellular repair processes or mutations. ontosight.ainih.gov The role of specific enzymes, such as cytochrome P450s, in the detoxification and activation pathways remains an active area of investigation. ontosight.ai
Structure
3D Structure
Properties
CAS No. |
16757-83-8 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
4-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-11-16-12-15-5-2-3-7-18(15)19-10-9-14-6-4-8-17(13)20(14)21(16)19/h2-12H,1H3 |
InChI Key |
VYWXLKZSEDZSCA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4 |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4 |
Other CAS No. |
16757-83-8 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methylbenzo a Pyrene and Its Derivatives
Chemoenzymatic Synthesis Approaches for Alkylated Benzo(A)pyrenes
Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of traditional organic chemistry to produce complex molecules that are otherwise difficult to obtain. This approach is particularly valuable for synthesizing chiral metabolites of alkylated benzo(a)pyrenes. The strategy often involves using microbial enzymes to create chiral building blocks, which are then chemically converted to the final products.
A common chemoenzymatic route utilizes bacterial dioxygenase enzymes. These enzymes can catalyze the asymmetric dihydroxylation of aromatic rings, producing enantiopure cis-dihydrodiols from substituted benzene (B151609) substrates. researchgate.net These dihydrodiols serve as versatile chiral precursors for further chemical modifications. researchgate.net For PAHs like benzo(a)pyrene, enzymatic conversion by mixed-function oxidases from rat liver microsomes and epoxide hydratase stereospecifically produces metabolites like the (-)r-7,t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene enantiomer. nih.gov This biological enantiomer can then be isolated and used in subsequent chemical steps. nih.gov
The combination of enzymatic and chemical steps allows for the targeted synthesis of specific metabolites. For instance, enzyme-mediated epoxidation can occur on various initial metabolites, including arene oxides, oxepines, phenols, and trans-diols, leading to a diversity of potential products. researchgate.net The development of these chemoenzymatic strategies is essential for producing specific, biologically relevant isomers of alkylated PAHs for research into their metabolic pathways.
Stereoselective Synthesis of Metabolically Relevant Isomers of 4-Methylbenzo(A)pyrene
The biological activity of this compound is intrinsically linked to its metabolic activation into reactive intermediates, such as dihydrodiols and diol epoxides. The presence and position of the methyl group can significantly influence the metabolic pathway, making the stereoselective synthesis of these metabolites crucial for toxicological studies. wur.nl
Metabolic activation of the parent compound, benzo(a)pyrene, proceeds stereoselectively through enzymatic reactions to form a highly mutagenic bay-region diol epoxide. wur.nl This activation involves initial oxidation by cytochrome P450 (CYP) enzymes to a trans-dihydrodiol, which is then further oxidized to a diol epoxide. researchgate.net For methylated analogues, the synthesis of these metabolites requires precise chemical control to achieve the desired stereochemistry.
For example, the synthesis of potential metabolites of 8-methylbenzo[a]pyrene (B1216502) has been described, specifically targeting trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene and the corresponding trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo(a)pyrene. nih.gov These syntheses provide access to the specific isomers that are believed to be the proximate and ultimate carcinogenic metabolites, respectively. nih.gov The methods often involve multi-step sequences that carefully build the stereocenters on the polycyclic frame, confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and UV-Vis spectrophotometry. nih.gov Such stereoselective syntheses are indispensable for identifying the specific metabolic pathways and ultimate carcinogenic forms of methylated PAHs.
Development of High-Purity Reference Standards for Research Applications
Accurate research into the environmental fate, metabolism, and biological effects of this compound relies on the availability of high-purity analytical reference standards. These standards are essential for the calibration of analytical instruments, validation of quantitative methods, and ensuring the comparability of data across different laboratories. sigmaaldrich.com
Specialized chemical companies focus on the synthesis and certification of these unique reference materials, often through close collaboration with academic and research institutions. chiron.no The production of Certified Reference Materials (CRMs) follows stringent protocols, often adhering to international standards such as ISO Guides 34 and 35, to guarantee their quality and reliability. sigmaaldrich.com These standards are supplied with a certificate of analysis detailing critical properties.
Table 1: Typical Characteristics of a PAH Analytical Standard
| Property | Description |
|---|---|
| Grade | Analytical Standard / Certified Reference Material. sigmaaldrich.comsigmaaldrich.com |
| Purity | High purity, often >99%. wur.nl |
| Format | Typically supplied as a neat solid or in a solution of known concentration. sigmaaldrich.comhpc-standards.com |
| Identification | Confirmed by methods like NMR, Mass Spectrometry. |
| Physical Properties | Documented melting point, molecular weight, and chemical formula. sigmaaldrich.com |
| Application | Used for quantification in environmental, food, and toxicological analysis. sigmaaldrich.comhpc-standards.com |
| Storage | Specified storage conditions to ensure long-term stability. sigmaaldrich.com |
The development of these standards for this compound and its metabolites is critical for sensitive analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) used to analyze metabolites formed in biological systems. nih.gov
Novel Synthetic Pathways for Benzo(A)pyrene Backbones and Methylated Analogues
Recent advancements in organic synthesis have led to more efficient and versatile methods for constructing the benzo(a)pyrene core structure and its methylated derivatives. These novel pathways offer significant improvements over older, often lengthy and low-yielding, methods. researchgate.net
Other innovative routes include the "HHPy method," which starts from hydrogenated pyrene (B120774) precursors like 1,2,3,6,7,8-hexahydropyrene (B104253) (HHPy). rsc.org Chemical modifications are performed on this saturated core, followed by a final re-aromatization step, often using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), to yield the substituted pyrene derivative. rsc.org A double Wittig reaction has also been employed for the construction of the BP ring system, providing another versatile route to the core structure and its analogues. researchgate.netnih.gov
| Prins-type Cycloaromatization | Lewis acid-catalyzed reaction of enol ethers. | Transition-metal-free, operationally simple, scalable. | researchgate.net |
These modern synthetic strategies provide the necessary tools for chemists to build this compound and a wide array of its derivatives, facilitating deeper investigations into its role in chemistry and biology.
Sophisticated Analytical Chemistry Techniques for 4 Methylbenzo a Pyrene
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of complex mixtures containing 4-Methylbenzo(a)pyrene. These methods separate the compound from a sample matrix, allowing for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) Applications for Methylated Benzo(a)pyrenes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs and their methylated derivatives. researchgate.netnih.gov Its versatility allows for both normal-phase and reversed-phase separations, providing flexibility in handling different sample matrices.
In the analysis of benzo(a)pyrene (BaP) metabolites, which can include hydroxylated and dihydrodiol forms of methylated BaP, HPLC coupled with UV detection has proven effective. nih.gov A study optimizing the separation of BaP metabolites utilized a C18 reverse-phase column with an acetonitrile (B52724)/water gradient, achieving sensitive detection at 254 nm. nih.gov This methodology is applicable to the separation of methylated BaP metabolites as well. For instance, a compound identified as 4-methylbenzo[a]pyrene was successfully detected in an aqueous smoke flavor at a concentration of 1.7 ppb using liquid chromatography, with confirmation by fluorescence and mass spectrometry. researchgate.net
The separation of the 12 methylated benzo[a]pyrene (B130552) (MBaP) isomers presents a significant analytical challenge due to their hydrophobicity and structural similarity. nih.gov Capillary electrochromatography (CEC), a hybrid technique combining the high efficiency of capillary electrophoresis with the selectivity of HPLC, has shown promise in this area. nih.govnih.gov By systematically tuning the mobile phase, including acetonitrile concentration, buffer concentration, and pH, researchers have optimized the separation of MBaP isomers on an octadecylsilica (ODS) stationary phase. nih.gov Further optimization of the stationary phase itself, by evaluating various parameters like bonding type, pore size, and particle size, has led to the resolution of 11 out of 12 MBaP isomers. nih.gov
Table 1: HPLC and CEC Conditions for Methylated Benzo(a)pyrene Analysis
| Parameter | HPLC for BaP Metabolites nih.gov | CEC for MBaP Isomers nih.gov |
| Column | Nucleosil® C18 reverse phase (250 x 4 mm, 5 µm) | Slurry pressure packed CEC-ODS (75 µm I.D., 363 µm O.D.) |
| Mobile Phase | Acetonitrile/water gradient | 75% (v/v) ACN-25% (v/v) 12.5 mM Tris |
| Detection | UV at 254 nm | Not specified |
| Flow Rate | 0.6 ml/min | Not applicable (Voltage: 30 kV) |
| Temperature | 35°C | 25°C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Identification
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PAHs and their alkylated derivatives. solubilityofthings.com It offers high sensitivity, selectivity, and resolution, making it suitable for identifying and quantifying specific isomers in complex environmental samples. researchgate.net However, the co-elution of isomers with the same mass remains a significant challenge.
The differentiation of methylated PAH isomers, such as the various methylbenzo(a)pyrene isomers, is crucial for accurate risk assessment. rsc.org GC-MS methods have been developed to separate a wide range of PAHs and alkylated PAHs. For instance, a method was developed to separate 49 PAHs and alkylated PAHs, including the challenging separation of six compounds with the same mass number of 252, which includes benzo(a)pyrene. The use of selective columns, such as those with a siloxane stationary backbone and PAH blockers, has been instrumental in optimizing these separations.
In a study on rock extracts and crude oils, GC-MS was used to investigate the distribution patterns of pyrene (B120774) and its methylated derivatives. researchgate.net The relative abundance of different methylpyrene isomers, such as 4-methylpyrene (B1618991) and 1-methylpyrene, can provide valuable geochemical information. researchgate.net
Two-Dimensional Gas Chromatography for Enhanced Resolution of Methylated Polycyclic Aromatic Hydrocarbons
To overcome the limitations of single-column GC, comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for analyzing complex mixtures of methylated PAHs. researchgate.netnih.gov This technique utilizes two columns with different separation mechanisms, significantly increasing the peak capacity and resolving power. researchgate.netrsc.orgnih.gov
GC×GC coupled with mass spectrometry (GC×GC-MS) has been successfully applied to separate and identify numerous methylated PAHs in various matrices, including sediment and water samples. rsc.orgrsc.org One study developed a GC×GC method that successfully separated fourteen methylated PAHs with a molecular weight of 242, allowing for their individual identification and quantification in river sediment. rsc.org This is a significant advancement, as quantifying these isomers as a group can lead to inaccurate toxicological risk assessments. rsc.org
The enhanced sensitivity of techniques like thermal desorption-GC×GC coupled with tandem mass spectrometry (TD-GC×GC-MS/MS) allows for the determination of trace levels of methylated PAHs. nih.gov This method has shown instrumental detection limits in the range of 0.01-0.08 pg for methylated PAHs. nih.gov
Normal-Phase Liquid Chromatography Retention Behavior Studies
Normal-phase liquid chromatography (NPLC) provides a complementary separation mechanism to the more common reversed-phase liquid chromatography (RPLC). scispace.comnih.gov In NPLC, a polar stationary phase, such as an aminopropyl (NH2) phase, is used with a non-polar mobile phase. nih.gov
Studies on the retention behavior of PAHs and their methyl-substituted derivatives on NPLC systems have shown that retention is correlated with the total number of aromatic carbons in the PAH structure. nih.gov Generally, within an isomer group, non-planar isomers elute earlier than planar isomers. nih.gov Methyl-substituted PAHs, including methylbenzo[a]pyrenes, tend to elute slightly later than their parent PAHs but in the same general region. scispace.comnih.gov This predictable retention behavior can be used to aid in the identification of unknown methylated PAHs in complex samples. nih.gov
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive detection of this compound.
Advanced Mass Spectrometry Techniques (e.g., Ambient Mass Spectrometry, Microwave Plasma Torch Mass Spectrometry)
Advanced mass spectrometry techniques are continually being developed to improve the analysis of challenging compounds like methylated PAHs. While specific applications of ambient mass spectrometry and microwave plasma torch mass spectrometry for this compound are not extensively detailed in the provided context, the development of new mass spectrometry technologies is ongoing. tib.eu For example, laser-induced acoustic desorption tandem mass spectrometry (LIAD/MS/MS) has been used to study 7-methylbenzo[a]pyrene (B1205412). purdue.edu This technique allows for the analysis of solid samples with minimal preparation. purdue.edu
Furthermore, comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HR-TOF/MS) has been highlighted as a powerful method for the separation and quantification of individual PAC isomers that were previously difficult to analyze. bac-lac.gc.caumanitoba.ca The high mass accuracy of HR-TOF/MS provides an additional layer of specificity for confident identification. bac-lac.gc.ca
Surface-Enhanced Raman Spectroscopy (SERS) for Qualitative and Quantitative Analysis
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful tool for the rapid and ultrasensitive detection of PAHs like 4-MBaP. nih.govnih.gov This technique overcomes the limitations of conventional Raman spectroscopy by significantly amplifying the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces, typically gold (Au) or silver (Ag). nih.govclinmedjournals.org The enhancement factor can be as high as 10¹⁴ to 10¹⁵, enabling the detection of even single molecules. clinmedjournals.org
For qualitative analysis, SERS provides a unique vibrational fingerprint for the target molecule, allowing for its specific identification. nih.gov The SERS spectrum of a PAH, such as pyrene, shows distinct bands at specific wavenumbers that can be used for its identification. researchgate.net For instance, pyrene exhibits characteristic SERS peaks at 408, 593, 1241, 1406, 1595, and 1628 cm⁻¹. researchgate.net
Quantitative analysis is achieved by correlating the intensity of a characteristic SERS peak with the concentration of the analyte. rsc.orgnih.gov Studies have demonstrated a linear relationship between the SERS signal intensity and the concentration of various PAHs over a certain range. nih.govrsc.org The development of various SERS substrates, such as those incorporating gold nanostars or composite materials like Fe₃O₄@GO@Ag@PDA, has improved the detection limits and reproducibility of the technique. nih.govrsc.org These advancements allow for the detection of PAHs at nanomolar or even lower concentrations. nih.govrsc.org For example, a SERS sensor using a gold-colloid substrate coupled with chloride ions achieved detection limits in the low µg/L range for several PAHs. rsc.org
| SERS Substrate | Target PAH | Detection Limit | Linear Range | Reference |
| Gold colloid with Cl⁻ | Phenanthrene | 0.23 µg/L | Not Specified | rsc.org |
| Gold colloid with Cl⁻ | Pyrene | 0.45 µg/L | Not Specified | rsc.org |
| Fe₃O₄@PDA@Ag@GO | Phenanthrene | 10⁻⁸ g/L | 10⁻⁸ to 10⁻⁵ g/L | nih.gov |
| Fe₃O₄@PDA@Ag@GO | Pyrene | 10⁻⁷ g/L | Not Specified | nih.gov |
| CTAB-capped Gold Nanostars | Pyrene, Anthracene, Benzo[a]pyrene | Nanomolar range | Not Specified | rsc.org |
Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Metabolite Identification
Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the structural elucidation of 4-MBaP metabolites. The metabolism of PAHs like benzo[a]pyrene is initiated by cytochrome P-450 monooxygenases and epoxide hydrolases, leading to a variety of oxygenated products. nih.gov
NMR Spectroscopy provides detailed information about the chemical structure of metabolites. asm.org Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra reveal the arrangement of atoms within a molecule. researchgate.net For instance, in the study of benzo[a]pyrene metabolism by Mycobacterium vanbaalenii PYR-1, ¹H NMR was crucial in identifying the structure of metabolites like cis-4,5-dihydrodiol and cis-11,12-dihydrodiol. asm.orgnih.gov The chemical shifts and coupling constants of the protons provide definitive evidence for the position of hydroxyl groups and the stereochemistry of the dihydrodiol metabolites. nih.gov For example, the coupling constant between H11 and H12 in benzo[a]pyrene trans-11,12-dihydrodiol was found to be 2.8 Hz, while in the cis-dihydrodiol it was 4.5 Hz, indicating different spatial arrangements of the hydroxyl groups. nih.gov
UV-Vis Spectroscopy offers a complementary method for metabolite identification. noaa.govnih.gov The UV-Vis spectrum of a PAH is determined by its electronic structure, and metabolic changes, such as the introduction of hydroxyl groups or the opening of an aromatic ring, lead to characteristic shifts in the absorption maxima. noaa.govnih.gov While UV-Vis spectra are generally less specific than NMR spectra, they are valuable for initial characterization and for monitoring the separation of metabolites by techniques like high-performance liquid chromatography (HPLC). noaa.govnih.gov The UV spectra of various benzo[a]pyrene metabolites, such as dihydrodiols and quinones, have been well-documented and are used as references for identification. nih.gov
| Metabolite of Benzo[a]pyrene | ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) | Analytical Technique | Reference |
| trans-11,12-dihydrodiol | H11: 5.96, H12: 5.23 (J=2.8) | ¹H NMR | nih.gov |
| cis-11,12-dihydrodiol | H11: 5.92, H12: 5.26 (J=4.5) | ¹H NMR | nih.gov |
| cis-4,5-dihydrodiol | H4,5: 5.09 | ¹H NMR | nih.gov |
| 9-Hydroxybenzo[a]pyrene | Fragmentation pattern matches reference | LC-MS/MS | nih.gov |
| Benzo[a]pyrene-1,6-quinone | Identified based on reference spectra | UPLC-UV | nih.gov |
| Benzo[a]pyrene-3,6-quinone | Identified based on reference spectra | UPLC-UV | nih.gov |
Immunological Methods for Detection and Quantification (e.g., Immunosensor Methods, ELISA, Immunofluorescence)
Immunological methods offer high sensitivity and specificity for the detection and quantification of 4-MBaP and its metabolites, making them suitable for screening a large number of samples. researchgate.netmdpi.com These techniques are based on the highly specific binding between an antibody and its target antigen. researchgate.nettandfonline.com
Immunosensors are analytical devices that combine the specificity of an immunological reaction with a transducer to generate a measurable signal. researchgate.nettandfonline.com Various types of immunosensors, including electrochemical, capacitive, and photoelectrochemical sensors, have been developed for PAH detection. researchgate.nettandfonline.comrsc.org For example, a capacitive immunosensor was developed for benzo[a]pyrene-bovine serum albumin (BaP-BSA) using a monoclonal antibody immobilized on a gold electrode. tandfonline.com This sensor showed a linear response in the micromolar range. tandfonline.com More advanced immunosensors utilize nanomaterials, such as gold nanoparticles, to amplify the signal and improve detection limits. rsc.org Surface functionalization techniques are also key to enhancing the performance of immunosensors for PAH detection. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for quantifying antigens. mdpi.comeurofins-technologies.com In a competitive ELISA for benzo[a]pyrene, a known amount of enzyme-labeled antigen competes with the antigen in the sample for binding to a limited number of antibody-binding sites. eurofins-technologies.com The amount of bound enzyme, and therefore the signal produced, is inversely proportional to the concentration of the antigen in the sample. eurofins-technologies.com ELISA kits are commercially available for the detection of benzo[a]pyrene in water samples with detection limits in the parts-per-billion (ppb) range. eurofins-technologies.com Monoclonal antibodies have been developed that can detect benzo[a]pyrene at the picomole level. epa.gov Studies have also utilized polyclonal IgY antibodies for developing ELISAs to detect benzo[a]pyrene in food samples. mdpi.com
Immunofluorescence is a technique used to visualize the presence and location of an antigen within a cell or tissue sample. nih.govnih.gov This method utilizes antibodies labeled with a fluorescent dye. nih.gov In studies of benzo[a]pyrene, indirect immunofluorescence has been used to localize benzo[a]pyrene-DNA adducts within the nuclei of cultured cells. nih.gov The intensity of the fluorescence can be correlated with the level of adduct formation, providing a semi-quantitative measure of exposure. nih.gov This technique has been instrumental in understanding the cellular distribution of PAH-DNA adducts. nih.govacs.org
| Immunological Method | Target Analyte | Key Features | Detection Limit/Range | Reference |
| Capacitive Immunosensor | Benzo[a]pyrene-BSA | Monoclonal antibody on gold electrode | 0.01 µM - 6.00 µM | tandfonline.com |
| Photoelectrochemical Immunosensor | Benzo[a]pyrene | Antibody on TiO₂ electrode with Au nanoparticle amplification | Not Specified | rsc.org |
| Amperometric Immunosensor | PAHs | Disposable screen-printed carbon electrodes | Not Specified | researchgate.net |
| Competitive ELISA | Benzo[a]pyrene | Monoclonal antibodies (10C10, 4D5) | 4 pmol (50% inhibition) | epa.gov |
| Competitive ELISA | Benzo[a]pyrene | Commercial kit for water samples | 0.3 ppb | eurofins-technologies.com |
| Indirect Competitive ELISA | Benzo[a]pyrene | Polyclonal IgY antibody for food samples | 0.00124 µg/mL (IC₁₀) | mdpi.com |
| Indirect Immunofluorescence | Benzo[a]pyrene-deoxyguanosine adducts | Visualization in cultured cell nuclei | Dose-dependent fluorescence | nih.gov |
Research on Environmental Occurrence and Distribution Methodologies of 4 Methylbenzo a Pyrene
Methodologies for Source Apportionment Studies of Alkylated Polycyclic Aromatic Hydrocarbons
Source apportionment studies are critical for identifying the origins of environmental contaminants. For alkylated PAHs (APAHs) like 4-Methylbenzo(a)pyrene, these studies distinguish between two primary source types: petrogenic (related to petroleum and its uncombusted products) and pyrogenic (related to the combustion of organic materials). mdpi.com
Diagnostic Ratios: A primary technique involves calculating the concentration ratios of specific PAH isomers that are known to vary predictably depending on the source. researchgate.net While many ratios are based on the more commonly measured parent (unsubstituted) PAHs, the ratios of alkylated homologues to their parent compounds are particularly useful indicators. mdpi.com
Petrogenic sources are typically enriched in alkylated PAHs relative to the parent compounds. Therefore, a higher ratio of an alkylated PAH to its parent PAH suggests a petrogenic origin.
Pyrogenic sources , resulting from high-temperature combustion, contain a lower proportion of the less thermodynamically stable alkylated PAHs compared to their parent compounds.
Commonly used diagnostic ratios for general PAH source apportionment, which provide context for the environmental milieu of this compound, include those based on parent compounds. The interpretation of these ratios helps to build a comprehensive picture of contamination sources in a given area. mdpi.comresearchgate.net
Table 1: Selected Diagnostic Ratios for PAH Source Apportionment
| Ratio | Petrogenic Source Indication | Pyrogenic Source Indication | Reference(s) |
|---|---|---|---|
| Anthracene / (Anthracene + Phenanthrene) | < 0.1 | > 0.1 | mdpi.com |
| Fluoranthene / (Fluoranthene + Pyrene) | < 0.4 | > 0.5 | mdpi.comresearchgate.net |
| Benzo[a]anthracene / (Benzo[a]anthracene + Chrysene) | < 0.2 | > 0.35 | mdpi.com |
| Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo[g,h,i]perylene) | < 0.2 | > 0.5 | mdpi.comresearchgate.net |
| Methylated Phenanthrenes / Phenanthrene (MP/P) | > 2.0 | < 1.0 | mdpi.com |
Statistical Models: In addition to diagnostic ratios, researchers employ multivariate statistical models like Principal Component Analysis (PCA). PCA can analyze large datasets of multiple PAH concentrations from various samples to identify patterns and group them, thereby pointing to common sources such as coal combustion, vehicle emissions, or industrial activities. nih.gov Studies have successfully used PCA to apportion sources of PACs, including APAHs, in contaminated soils. nih.gov
The presence of specific APAHs, including isomers of methyl-benzo[a]pyrene, can also provide a higher degree of specificity in source tracking compared to relying solely on the 16 EPA priority PAHs. acs.org
Analytical Protocols for Environmental Matrices (Air, Water, Soil, Sediments)
The determination of this compound in environmental samples involves a multi-step process: sample collection, extraction of the target analytes from the matrix, cleanup to remove interfering compounds, and instrumental analysis for identification and quantification. researchgate.netcdc.gov
Analytical Workflow for Environmental Matrices:
| Matrix | Sampling Method | Extraction Technique | Cleanup Method | Instrumental Analysis | Reference(s) |
|---|---|---|---|---|---|
| Air | High-Volume (Hi-Vol) sampling on glass-fiber filters. | Soxhlet extraction with solvents like benzene (B151609) or dichloromethane. | Column chromatography (e.g., silica (B1680970) gel). | GC-MS, HPLC-Fluorescence. | tandfonline.comomicsonline.org |
| Water | Grab sampling, followed by extraction of large volumes. | Liquid-liquid extraction (LLE) with methylene (B1212753) chloride or cyclohexane. Membrane-assisted solvent extraction. | Column chromatography. | HPLC with UV or Fluorescence detectors, GC-MS. | cdc.govazurewebsites.netepa.gov |
| Soil/Sediments | Collection of grab or core samples. | Soxhlet extraction with solvents like n-pentane, benzene, or hexane/tetrahydrofuran. | Column chromatography (e.g., silica gel). | GC-MS, GCxGC-MS. | epa.govpolyu.edu.hk |
Air Analysis: For airborne particulate matter, high-volume samplers are used to collect particles on glass-fiber filters over a 24-hour period. tandfonline.com The organic compounds are then extracted from the filter, typically using a Soxhlet apparatus with a suitable solvent. tandfonline.com Following cleanup, analysis is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. cdc.govtandfonline.com HPLC with fluorescence is particularly sensitive for PAH analysis. cdc.gov Method detection limits for PAHs in air can be in the range of 0.1 to 0.5 ng/m³. tandfonline.com
Water Analysis: Analysis in aqueous matrices often begins with liquid-liquid extraction using a solvent like methylene chloride. epa.gov Advanced techniques such as membrane-assisted solvent extraction combined with molecularly imprinted polymers (MIPs) have been developed to selectively extract PAHs from wastewater. azurewebsites.net This method can be used to quantify both the total and the bioavailable fraction of PAHs. azurewebsites.net Recommended EPA methods for analyzing PAHs in water include Method 610 (for HPLC) and Method 625 (for GC-MS), which can achieve detection limits in the low parts-per-billion (ppb) range. cdc.gov
Soil and Sediment Analysis: Soxhlet extraction is a well-established method for solid samples like soil and sediment. epa.govpolyu.edu.hk After extraction, a cleanup step, often involving column chromatography with silica gel, is necessary to remove interfering substances. polyu.edu.hk GC-MS is the most common analytical technique. nih.govpolyu.edu.hk However, due to the large number of isomers, complete chromatographic separation of alkylated PAHs can be challenging. polyu.edu.hk Advanced techniques like two-dimensional gas chromatography (GCxGC-MS) offer enhanced separation of co-eluting isomers, allowing for more accurate quantification. It has been noted that different methylated isomers can have significantly different response factors in a mass spectrometer, making individual isomer quantification crucial for accurate risk assessment.
Research into Environmental Fate and Transport Mechanisms
The environmental fate and transport of this compound are governed by its physicochemical properties, which are similar to its parent compound, benzo(a)pyrene.
Physicochemical Properties and Transport: this compound is a lipophilic compound, meaning it has a high affinity for fats and organic matter and very low solubility in water. ontosight.aitpsgc-pwgsc.gc.ca This leads to several key environmental behaviors:
Adsorption: It adsorbs very strongly to organic matter in soil and sediments (log Koc values for the parent compound are between 6.0 and 7.4). tpsgc-pwgsc.gc.ca This strong binding significantly limits its mobility and leaching into groundwater.
Volatility: The compound has very low volatility. While slow volatilization from soil or dissolved in water can occur, it is not a primary transport pathway. tpsgc-pwgsc.gc.ca
Persistence: Due to its strong adsorption and low solubility, this compound is highly persistent in soil and sediment. Once introduced, it can remain in the environment for a very long time. tpsgc-pwgsc.gc.ca Alkylated PAHs, in general, are often more persistent than their parent compounds. researchgate.net
Degradation Mechanisms: The primary degradation pathway for PAHs in the environment is microbial metabolism. Certain bacteria and fungi can use PAHs as a source of carbon and energy. For instance, studies on the parent compound have shown that bacteria like Mycobacterium vanbaalenii can oxidize benzo(a)pyrene, initiating its breakdown. nih.gov The bacterium attacks the molecule with dioxygenase and monooxygenase enzymes to form various hydroxylated metabolites, which can then undergo further degradation. nih.gov It is presumed that this compound undergoes similar biodegradation processes, although the methyl group may influence the rate and pathway of degradation.
Molecular Structure and Interactions of 4 Methylbenzo a Pyrene
Conformational Analysis and Molecular Strain within the Bay-Region of Methylated Benzo(a)pyrenes
The structure of polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene is not perfectly planar, especially when substituents are present. The "bay-region" of benzo(a)pyrene, a sterically hindered area, is particularly susceptible to distortion. The addition of a methyl group, as in 4-Methylbenzo(a)pyrene, introduces significant non-bonded interactions between hydrogen atoms, leading to considerable molecular strain. oup.com
This strain does not primarily result in torsion or twisting of the molecule. Instead, the major effect is an increase in the C-C-C bond angles within the bay-region, causing a deviation from the ideal 120° angles of a flat aromatic system. oup.com This distortion is a direct consequence of the steric hindrance imposed by the methyl group.
Three-dimensional crystal structure determinations have been instrumental in elucidating these structural perturbations. For instance, studies comparing this compound with its parent compound and other methylated derivatives have quantified these distortions. oup.com
| Parameter | Value | Significance |
|---|---|---|
| C4–C5 Bond Length | 1.328 Å | Indicates significant double-bond character. oup.com |
| Bay-Region C-C-C Angles | Increased from ideal | Relieves steric strain from the methyl group. oup.com |
Intermolecular Interactions in Condensed Phases (e.g., Molecular Stacking Characteristics, C-H···C and π-π Interactions)
In the solid state, molecules of this compound arrange themselves in a specific packing pattern dictated by intermolecular forces. Molecules stack in planes that are approximately 3.5 Å apart. oup.com However, compared to benzo(a)pyrene, the molecules of this compound exhibit less molecular overlap in their stacking arrangement. oup.com
Computational Chemistry Approaches for Structural Elucidation and Energetic Analysis
Computational chemistry provides powerful tools for investigating the structure and energetics of molecules like this compound, complementing experimental data. unipd.it Methods such as molecular mechanics and quantum chemical calculations are widely used to explore molecular conformations and quantify steric demands. unipd.it
Molecular Mechanics offers a computationally less expensive way to model the molecule, treating it as a collection of atoms held together by springs representing the bonds. This approach is useful for conformational analysis and visualizing molecular shape. unipd.it
Quantum Chemical Calculations , such as Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure. researchgate.netchemrxiv.org These methods can be used to calculate a variety of properties, including molecular geometry, reaction energetics, and electronic distributions. unipd.it For instance, DFT has been used to calculate intermolecular interaction energies and to understand the nature of π-π stacking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are another computational approach. researchgate.net These models attempt to correlate the chemical structure of a series of compounds with their biological activity. For PAHs, QSAR studies have been employed to predict properties like carcinogenicity based on molecular descriptors derived from their structure. researchgate.netresearchgate.net
Research into Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids, Membranes)
The interaction of this compound with biological macromolecules is a critical area of research due to its implications for toxicity and carcinogenesis. ontosight.ai Like its parent compound, this compound is metabolized in the body to reactive intermediates that can covalently bind to macromolecules such as DNA and proteins. ontosight.aiontosight.ai
Interactions with DNA: The binding of PAH metabolites to DNA to form DNA adducts is a key event in the initiation of cancer. nih.govnih.gov The reactive metabolites of benzo(a)pyrene and its derivatives can alkylate DNA, primarily at the purine (B94841) bases, deoxyguanosine and deoxyadenosine (B7792050). nih.gov While specific studies on this compound are less common, research on related methylated PAHs indicates that the methyl group can influence the molecule's fit within metabolizing enzymes and its subsequent interaction with DNA bases. oup.com The formation of these adducts can lead to mutations if not repaired by cellular mechanisms. genome.jp
Metabolic Pathways and Biotransformation Research of 4 Methylbenzo a Pyrene
Phase I Enzyme-Mediated Metabolism (e.g., Cytochrome P450 Monooxygenases, Epoxide Hydrolase)
Phase I metabolism of 4-methylbenzo(a)pyrene is primarily initiated by the cytochrome P450 (CYP) superfamily of enzymes. ontosight.aimdpi.com These enzymes, particularly isoforms like CYP1A1 and CYP1B1, are responsible for oxidizing the PAH molecule. mdpi.comnih.govresearchgate.net This initial oxidation introduces reactive functional groups, preparing the molecule for further transformation. mdpi.comepa.gov Following the initial oxidation by CYPs, another critical Phase I enzyme, epoxide hydrolase, plays a key role by hydrolyzing the epoxide intermediates. nih.govasm.orgnih.gov
The metabolism of benzo(a)pyrene, and by extension its methylated derivatives, is a critical step in its biological activity. The process begins with oxidation by CYP enzymes to form an epoxide. researchgate.net Epoxide hydrolase then converts this intermediate into a dihydrodiol. researchgate.net A subsequent reaction, also catalyzed by CYPs, forms a highly reactive diol-epoxide, which is often considered the ultimate carcinogenic metabolite. nih.govasm.org
Table 1: Key Phase I Enzymes in this compound Metabolism
| Enzyme | Function | Key Isoforms |
|---|---|---|
| Cytochrome P450 (CYP) Monooxygenases | Catalyzes the initial oxidation of the aromatic ring, forming reactive epoxides. ontosight.aimdpi.comresearchgate.net | CYP1A1, CYP1A2, CYP1B1 mdpi.comnih.gov |
| Epoxide Hydrolase (EH) | Hydrolyzes epoxides to form dihydrodiols, a key step in the detoxification pathway and in the formation of diol-epoxides. nih.govasm.orgnih.gov | Microsomal Epoxide Hydrolase (mEH) nih.gov |
The enzymatic reactions of Phase I metabolism convert this compound into several oxidative metabolites. ontosight.aiepa.gov The primary products of CYP450-catalyzed oxidation are arene oxides, or epoxides. nih.govepa.gov These epoxides are highly reactive intermediates. They can undergo several subsequent transformations:
Spontaneous rearrangement to form phenols. epa.gov
Enzymatic hydration by epoxide hydrolase to yield trans-dihydrodiols. nih.govasm.org
Further oxidation can lead to the formation of quinones. nih.govfrontiersin.org
For the related compound 7-methylbenzo[a]pyrene (B1205412), identified metabolites include the 4,5-oxide, the 7,8-dihydrodiol, and the 7-hydroxymethyl derivative. oup.com The metabolism of benzo(a)pyrene itself is well-documented to produce a series of arene oxides, dihydrodiols, phenols, and quinones. nih.gov For instance, human cytochrome P450 1B1 has been shown to metabolize benzo[a]pyrene (B130552) into multiple products, including the 7,8-diol. researchgate.net
The metabolic transformation of this compound involves significant stereochemical complexity. The creation of chiral carbons during the formation of metabolites like dihydrodiols and diol-epoxides results in multiple stereochemical forms, including enantiomers and diastereomers. nih.gov The enzymatic processes are often highly stereoselective.
For the parent compound benzo(a)pyrene, this complexity increases as metabolism progresses, culminating in four possible stereoisomers of the benzo[a]pyrene-7,8-diol-9,10-epoxide: (+)- and (-)-anti, and (+)- and (-)-syn. nih.gov The absolute stereochemistry of these diol-epoxides has been determined, revealing which forms are most biologically active. acs.org The conformation of the dihydrodiol metabolites also plays a crucial role in determining the stereochemical outcome of subsequent reactions. acs.org The enzymatic hydrolysis of epoxides can also be stereoselective; for example, the hydrolysis of benzo[a]pyrene 11,12-epoxide by epoxide hydrolase can result in a racemic mixture of trans-11,12-dihydrodiol if the enzyme is not stereoselective for this specific substrate. asm.org
Phase II Enzyme-Mediated Metabolism (e.g., Conjugation Reactions, Sulfate (B86663) Ester Formation)
Following Phase I, the functionalized metabolites of this compound undergo Phase II conjugation reactions. nih.govepa.gov These reactions are mediated by enzymes that attach polar endogenous molecules to the metabolites, increasing their water solubility and facilitating their excretion from the body. mdpi.comresearchgate.net Common conjugation reactions include glucuronidation, glutathione (B108866) conjugation, and sulfation. nih.govepa.gov
A specific pathway involves the formation of a sulfate ester. For instance, 6-hydroxymethylbenzo[a]pyrene, a metabolite formed from the biomethylation and subsequent oxidation of benzo(a)pyrene, is conjugated to sulfate by 3'-phosphoadenosine-5'-phosphosulfate sulfotransferase. nih.goviarc.fr This creates a reactive sulfate ester, 6-[(sulfooxy)methyl]-benzo[a]pyrene, which can form DNA adducts. nih.gov This bioactivation via a Phase II reaction highlights that while conjugation is often a detoxification step, it can sometimes lead to the formation of more reactive species. researchgate.net
Endogenous Biomethylation Processes Affecting Benzo(A)pyrene (e.g., S-Adenosyl-L-Methionine Dependent Methylation to Form 6-Methylbenzo(A)pyrene)
An alternative metabolic pathway for the parent compound, benzo(a)pyrene, involves endogenous biomethylation. mdpi.comnih.gov This process, which occurs in vitro and in vivo in rat liver, converts benzo(a)pyrene into 6-methylbenzo[a]pyrene (B1207296). nih.goviarc.fr The carbon donor for this methylation reaction has been identified as S-adenosyl-L-methionine (SAM). iarc.frnih.gov This reaction is catalyzed by methyltransferases. acs.org
The resulting 6-methylbenzo[a]pyrene is then further metabolized by CYP enzymes to 6-hydroxymethylbenzo[a]pyrene. nih.govnih.gov As mentioned previously, this hydroxylated metabolite can then be conjugated by sulfotransferase enzymes to form a reactive sulfate ester. nih.goviarc.fr
Microbial Biotransformation and Degradation Mechanisms
In the environment, microorganisms play a crucial role in the degradation of PAHs, including benzo(a)pyrene and its methylated derivatives. nih.govoup.com Bacteria and fungi have evolved diverse enzymatic pathways to break down these complex and often recalcitrant compounds. oup.comfrontiersin.org Bacterial degradation typically requires molecular oxygen to initiate the enzymatic attack on the aromatic rings, often through the action of dioxygenase enzymes. oup.comnih.gov Some microbes can utilize PAHs as their sole source of carbon and energy, while others degrade them through co-metabolism. oup.comfrontiersin.org
A wide variety of microorganisms capable of degrading PAHs have been identified from contaminated soils and aquatic environments. oup.comnih.gov These include both bacteria and fungi.
Table 2: Examples of Identified Microbial PAH Degraders
| Microbial Group | Identified Genera/Species | Notes |
|---|---|---|
| Bacteria | Mycobacterium (e.g., M. vanbaalenii PYR-1, M. frederiksbergense) nih.govoup.comresearchgate.net | Known to degrade a wide range of PAHs, including high-molecular-weight compounds like benzo[a]pyrene. nih.govoup.com |
| Pseudomonas (e.g., P. plecoglossicida, P. aeruginosa, P. stutzeri) nih.govresearchgate.netfao.org | Frequently isolated from contaminated sites and studied for PAH degradation. fao.org | |
| Rhodococcus frontiersin.orgnih.gov | Possesses diverse metabolic pathways for hydrocarbon degradation. frontiersin.org | |
| Bacillus (e.g., B. subtilis) frontiersin.orgnih.govmdpi.com | Some strains can degrade benzo[a]pyrene, sometimes requiring a co-substrate. nih.gov | |
| Sphingomonas nih.gov | Identified in PAH-contaminated environments. nih.gov | |
| Acinetobacter frontiersin.orgnih.gov | Reported to possess a diverse array of hydrocarbon metabolic pathways. frontiersin.org | |
| Stenotrophomonas nih.gov | Isolates have shown the capability to degrade various PAHs. nih.gov | |
| Rhizobium mdpi.com | A symbiotic bacterium, Rhizobium tropici, has demonstrated benzo[a]pyrene degradation. mdpi.com | |
| Fungi | White-rot fungi, Deuteromycetes oup.com | Can be more effective than bacteria at removing some PAHs through co-metabolic activity. oup.comfrontiersin.org |
The bacterium Mycobacterium vanbaalenii PYR-1, for instance, has been extensively studied and is known to initiate its attack on benzo[a]pyrene using both dioxygenases and monooxygenases at multiple positions on the molecule (C-4,5, C-9,10, and C-11,12). nih.govnih.gov This leads to a variety of metabolites, including cis-dihydrodiols and the ring-fission product 4,5-chrysene dicarboxylic acid. asm.orgnih.gov
Elucidation of Enzymatic Degradation Pathways (e.g., Dioxygenase Activity, Ring Cleavage Products)
The enzymatic degradation of this compound, a methylated polycyclic aromatic hydrocarbon (PAH), is a critical area of research for understanding its environmental fate and toxicological implications. While specific data on the enzymatic degradation of this compound is limited, the metabolic pathways of its parent compound, benzo(a)pyrene (BaP), provide a well-established model. The primary enzymes involved in the initial breakdown of these complex molecules are dioxygenases, which catalyze the insertion of both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydrodiols. This initial oxidation is a crucial step that increases the water solubility of the compound and prepares it for further degradation.
In bacterial systems, particularly in species like Mycobacterium vanbaalenii PYR-1, the degradation of BaP is initiated by dioxygenase attack at various positions on the aromatic ring system. nih.govnih.gov This leads to the formation of several cis-dihydrodiols, including at the C-4,5, C-9,10, and C-11,12 positions. nih.gov Following the formation of these dihydrodiols, further enzymatic action leads to ring cleavage. A key ring fission product identified in BaP degradation is 4,5-chrysene dicarboxylic acid, which results from the ortho-cleavage of the benzo ring. nih.gov
Fungi also play a significant role in the degradation of PAHs, employing a different set of enzymes, primarily cytochrome P450 monooxygenases, to initiate oxidation. nih.govnih.gov While the initial products are arene oxides that are then hydrated to trans-dihydrodiols, the subsequent ring cleavage processes are less well-defined compared to bacterial pathways. Studies on fungi like Cunninghamella elegans have shown their capability to metabolize methylated PAHs, such as 4-methylbenz[a]anthracene, suggesting similar capabilities for this compound. nih.gov
| Enzyme Type | Action | Potential Products from this compound |
| Dioxygenase | Incorporation of O2 into the aromatic ring | Methyl-substituted cis-dihydrodiols |
| Dehydrogenase | Oxidation of dihydrodiols | Methyl-substituted catechols |
| Ring-cleavage Dioxygenase | Cleavage of the aromatic ring | Methyl-substituted muconic acids or similar aliphatic dicarboxylic acids |
Influence of Alkyl Substitution Position on Metabolic Profiles and Oxidation Shifts
The position of an alkyl group, such as the methyl group in this compound, exerts a significant influence on the metabolic profile and the preferred sites of oxidation on the PAH molecule. Research comparing the metabolism of various methylated BaP isomers has revealed distinct shifts in metabolic pathways, which can, in turn, alter the biological activity and carcinogenic potential of the compound.
A primary effect of alkyl substitution is a shift in the site of metabolic attack from the aromatic ring system to the alkyl side chain. researchgate.net This results in the formation of hydroxymethyl derivatives. For instance, studies on 7-methylbenzo[a]pyrene have shown that hydroxylation of the methyl group is a significant metabolic pathway. nih.gov This side-chain oxidation competes with the epoxidation of the aromatic rings, which is the pathway that often leads to the formation of highly reactive diol epoxides, the ultimate carcinogenic metabolites of many PAHs.
The position of the methyl group can also sterically hinder or electronically influence the enzymatic attack on adjacent regions of the aromatic structure. For example, a methyl group in the "bay region" of a PAH can significantly alter its metabolic fate and carcinogenic properties. While this compound does not have its methyl group directly in the bay region, its proximity can still influence the formation of the bay-region diol epoxide.
Comparative metabolic studies of 7-methylbenzo[a]pyrene (7-MBaP) and BaP have indicated that the methyl substituent in 7-MBaP slightly increases the formation of 3-hydroxy-7-MBaP while decreasing metabolism at other positions of the molecule. nih.gov The formation of a 7,8-dihydrodiol, a precursor to the highly mutagenic 7,8-diol-9,10-epoxide, was observed for 7-MBaP, but its formation was significantly reduced compared to BaP. nih.gov It is plausible that the 4-methyl substitution in this compound would similarly influence the regioselectivity of the metabolizing enzymes.
The table below summarizes the observed influence of methyl substitution on the metabolism of benzo(a)pyrene, providing a basis for predicting the metabolic profile of the 4-methyl isomer.
| Feature | Unsubstituted Benzo(a)pyrene (BaP) | Methyl-substituted Benzo(a)pyrene (general) | Inferred for this compound |
| Primary Oxidation Sites | Aromatic ring (e.g., 7,8- and 9,10-positions) | Increased oxidation of the methyl group (side-chain oxidation) and altered aromatic ring oxidation | A mix of aromatic ring oxidation and hydroxylation of the methyl group. |
| Key Metabolites | Dihydrodiols, phenols, quinones, diol epoxides | Hydroxymethyl derivatives, dihydrodiols, phenols | 4-Hydroxymethylbenzo(a)pyrene, various dihydrodiols and phenols. |
| Formation of Diol Epoxides | Significant formation of the highly mutagenic 7,8-diol-9,10-epoxide | Potentially altered (either inhibited or enhanced depending on position) | The formation of the 7,8-diol-9,10-epoxide may be sterically hindered or electronically influenced by the 4-methyl group. |
Research on Dna Adduct Formation and Mutational Mechanisms of 4 Methylbenzo a Pyrene and Its Metabolites
Stereochemistry and Structure of DNA Adducts Formed by Benzo(a)pyrene Derivatives
The metabolic activation of benzo(a)pyrene (B[a]P) and its derivatives leads to the formation of highly reactive diol epoxides. These can exist in four stereoisomeric forms: (+)-anti, (-)-anti, (+)-syn, and (-)-syn. Each of these diol epoxides can react with DNA, primarily with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA), through either cis or trans addition to the exocyclic amino groups of the DNA bases. nih.gov This results in a possibility of 16 distinct diol epoxide-DNA adducts, though typically a smaller number are observed in biological systems. nih.gov
The stereochemistry of the adducts formed is crucial. For instance, the (+)-trans- and (+)-cis-B[a]P-N(2)-dG adducts, despite being stereoisomers, exhibit different conformations within the active site of DNA polymerase I, which significantly impacts downstream DNA replication. nih.gov The (+)-cis adduct, while causing a stronger initial block to replication, has a lesser effect on downstream synthesis compared to the (+)-trans adduct. nih.gov This suggests that the spatial arrangement of the bulky B[a]P moiety in the DNA helix is a key determinant of its biological consequences.
In mammalian cells, the predominant DNA adduct derived from B[a]P is the (+)-trans-B[a]PDE-N2-dG adduct. researchgate.net The stereochemical properties of the diol epoxide and the resulting adducts are critical in determining their biological activity. The terms cis and trans refer to the orientation of the nucleophilic attack by the exocyclic amino group of the DNA base relative to the epoxide ring. researchgate.net
Mechanisms of Covalent Binding to Nucleic Acids (e.g., N7-Guanine, N2-Guanine, N3-Adenine Adduction)
Benzo(a)pyrene and its derivatives, following metabolic activation, form covalent bonds with various nucleophilic sites on DNA bases. The primary sites of adduction are the exocyclic amino groups of purines, specifically the N2 position of guanine (B1146940) and the N6 position of adenine (B156593). iarc.fr These reactions result in stable adducts that, if not repaired, can lead to mutations during DNA replication. iarc.fr
In addition to the exocyclic amino groups, other sites on the DNA bases can also be targets. One-electron oxidation of B[a]P can generate a radical cation that forms covalent adducts with the N7 and C8 positions of guanine, as well as the N7 position of adenine. nih.gov These adducts, particularly those at the N7 of guanine and N3 of adenine, are often unstable and can lead to depurination, creating apurinic sites in the DNA. iarc.froup.com These apurinic sites are non-coding lesions that can be bypassed by DNA polymerases, often leading to the insertion of an incorrect base and subsequent mutation. nih.gov
The reaction of the ultimate carcinogenic metabolite of B[a]P, the (+)-anti-B[a]P-7,8-diol-9,10-epoxide ((+)-anti-BPDE), with DNA predominantly results in the formation of a (+)-trans-adduct at the N2 position of deoxyguanosine. nih.gov Adducts are also formed with deoxyadenosine, though generally to a lesser extent. nih.gov The formation of adducts with deoxycytidine has also been reported, occurring through alkylation at both the exocyclic N4 and the ring N-3 positions. acs.org
Role of Metabolic Activation in DNA Adduct Formation
The formation of DNA adducts by 4-Methylbenzo(a)pyrene is contingent upon its metabolic activation. This process is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, and epoxide hydrolase. nih.govresearchgate.net These enzymes convert the parent PAH into a series of reactive intermediates, including arene oxides, dihydrodiols, and ultimately, diol epoxides. nih.goviarc.fr
The "diol epoxide" pathway is a well-established mechanism for the activation of B[a]P and its derivatives. nih.gov This pathway involves the initial oxidation of the B[a]P molecule to form an epoxide, which is then hydrated by epoxide hydrolase to a dihydrodiol. A second epoxidation step then generates the highly reactive diol epoxide, which can covalently bind to DNA. nih.govresearchgate.net For B[a]P, the key ultimate carcinogenic metabolite is the benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). researchgate.netresearchgate.net
Another activation pathway involves one-electron oxidation, which can be catalyzed by CYPs or peroxidases. nih.gov This process generates a radical cation that can also react with DNA, leading to the formation of depurinating adducts. nih.govoup.com The specific metabolic pathways that are active in a given tissue can influence the types and levels of DNA adducts formed.
The induction of CYP enzymes can significantly impact the rate of metabolic activation and, consequently, DNA adduct formation. nih.gov For example, exposure to B[a]P itself can induce the expression of CYP1A1, leading to an increased capacity for its own bioactivation and a subsequent increase in DNA adduct levels. nih.gov
Correlation between DNA Adducts and Specific Genetic Alterations (e.g., H-ras Oncogene Mutations)
A significant body of research has established a correlation between the types of DNA adducts formed by PAHs and the specific mutations observed in critical genes, such as the H-ras oncogene. oup.comnih.gov The nature of the adduct, particularly whether it is a stable or a depurinating adduct, appears to direct the type of mutation that arises.
Studies on mouse skin papillomas have shown that PAHs which primarily form depurinating adenine adducts, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), consistently induce A→T transversions in codon 61 of the H-ras gene. oup.comnih.gov In contrast, B[a]P, which forms a higher proportion of depurinating guanine adducts, is associated with a greater frequency of G→T mutations at codon 13. oup.comoup.com This suggests that the misreplication of apurinic sites generated by the loss of these adducts is a key driver of the observed mutations. nih.govoup.com
The mutational spectrum of B[a]P is characterized by a prevalence of G:C→T:A transversions. oup.com This is consistent with the major adduct being formed at guanine residues. The sequence context surrounding the adducted base can also influence the mutational outcome. oup.com For instance, the presence of a thymine (B56734) on the 5' side of a guanine adduct appears to favor G→T mutations. oup.com
Comparative DNA Adduct Profiles of Isomeric Methylated Benzo(a)pyrenes
The position of the methyl group on the benzo(a)pyrene ring system significantly influences its metabolic activation and subsequent DNA adduct profile. While specific data for this compound is limited in the provided search results, studies on other methylated B[a]P isomers provide insights into these structure-activity relationships.
Research on 6-methylbenzo[a]pyrene (B1207296) has shown that it can be metabolized to 6-hydroxymethylbenzo[a]pyrene, which is then conjugated to a reactive sulfate (B86663) ester that forms DNA adducts. nih.gov This indicates that methylation can introduce alternative metabolic activation pathways.
Comparative studies on the mutagenicity of various monomethylated B[a]P derivatives in the Ames test have shown that the position of the methyl group can either increase or decrease the mutagenic potency compared to the parent B[a]P. researchgate.net This variability is likely due to the influence of the methyl group on the metabolic pathways leading to the formation of reactive intermediates. For example, methylation can shift the site of metabolic oxidation from the aromatic ring to the aliphatic side chain. researchgate.net
Modulation of Mutagenic Potency by Methyl Substitution
The substitution of a methyl group onto the benzo(a)pyrene backbone can significantly alter its mutagenic potential. researchgate.net The position of this substitution is a critical determinant of whether the resulting compound is more or less mutagenic than the parent B[a]P. researchgate.netnih.gov
In the Ames test, a widely used assay for mutagenicity, this compound was found to be less mutagenic than 9-methyl-B[a]P but more mutagenic than B[a]P itself. researchgate.net Other studies have also ranked the mutagenic potency of several monomethyl-substituted B[a]P derivatives, with some showing increased and others decreased activity relative to B[a]P. researchgate.net For example, 11-methylbenzo[a]pyrene (B103201) has been reported to be slightly more mutagenic than B[a]P, while 7-, 8-, 9-, and 10-methylbenzo[a]pyrene were significantly less active. nih.gov
The underlying mechanism for this modulation of mutagenicity is complex. Methylation can influence the metabolic shift between aromatic ring oxidation (which often leads to bioactivation) and side-chain oxidation. researchgate.net It can also affect the formation of key reactive intermediates, such as diol epoxides. nih.gov For instance, methylation at positions on the terminal benzo ring (like in 7-, 8-, 9-, and 10-MBP) could hinder the formation of the highly mutagenic bay-region diol-epoxides. nih.gov Conversely, methylation in the bay-region, as seen in the highly potent carcinogen 7,12-dimethylbenz(a)anthracene, can enhance mutagenic efficacy. nih.gov
The mutagenic pathways for monomethyl substituted B[a]Ps may involve the formation of a 7,8-dihydrodiol-9,10-epoxide, a 4,5-oxide, or a benzylic alcohol that is further activated to a reactive sulfate ester. researchgate.net This highlights that alkylation does not have a uniform effect on mutagenicity and can introduce alternative bioactivation routes. researchgate.net
Computational and Theoretical Studies on 4 Methylbenzo a Pyrene
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. scispace.commdpi.com These models are instrumental in predicting the toxicity of untested chemicals and in elucidating the structural features that govern their biological effects. scispace.com
Prediction of Aryl Hydrocarbon Receptor (AhR) Binding Affinity and Activation Potency
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of PAHs. nih.govplos.org Upon binding to the AhR, these compounds can induce the expression of a battery of genes, including those encoding for metabolic enzymes like cytochrome P450s. ontosight.ai
QSAR models have been developed to predict the AhR binding affinity and activation potency of various PAHs and their derivatives. nih.govresearchgate.net For instance, studies have shown that the addition of a methyl group to the parent PAH can significantly influence its AhR-mediated activity. researchgate.net Research indicates that certain methylated PAHs, including some methylated benzo(a)pyrenes, exhibit high carcinogenic activity. researchgate.net Specifically, 11-methylbenzo(a)pyrene was found to be approximately three times more active as a tumor initiator than its parent compound, benzo(a)pyrene, while 1-methylbenzo(a)pyrene (B1194002) was about twice as active. nih.gov Conversely, methylation at positions involved in the formation of the bay-region diol-epoxide, such as positions 7, 8, 9, or 10, can completely abolish the tumor-initiating ability. nih.gov 4-methylbenzo(a)pyrene showed activity equivalent to that of benzo(a)pyrene. nih.gov
| Compound | Relative Tumor-Initiating Activity Compared to Benzo(a)pyrene |
|---|---|
| 11-Methylbenzo(a)pyrene | ~3 times more active |
| 1-Methylbenzo(a)pyrene | ~2 times more active |
| This compound | Equivalent activity |
| 7, 8, 9, or 10-Methylbenzo(a)pyrene | Inactive |
| 2, 5, or 6-Methylbenzo(a)pyrene | Less active |
Correlation with Topological and Physicochemical Descriptors
The biological activity of PAHs is closely linked to their structural and physicochemical properties. QSAR studies often employ a variety of molecular descriptors to quantify these properties and establish correlations with biological endpoints. scispace.comkashanu.ac.ir These descriptors can be broadly categorized as topological, geometric, and electronic. tdx.cat
Topological descriptors are numerical values derived from the 2D representation of a molecule, capturing information about its size, shape, and branching. kashanu.ac.ir Physicochemical descriptors, on the other hand, describe properties like lipophilicity (logP), polarizability, and electronic characteristics. nih.gov
For PAHs, descriptors related to molecular size, shape, and electronic properties have been found to be particularly important in predicting their AhR binding affinity. nih.gov For example, a QSAR model for the AhR-mediated luciferase activity of PAHs suggested that molecular polarizability and aromaticity are key factors. nih.gov Some calculated topological and physicochemical descriptors for this compound are presented in the table below.
| Descriptor | Value |
|---|---|
| Wiener Index | 7.983 |
| Szeged Index | 1.205 |
| Balaban Index | 3.389 |
| Hosoya Index | 0.882 |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand, such as this compound, and its receptor at an atomic level. nih.govtanaffosjournal.ir
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govmdpi.com MD simulations, on the other hand, provide a dynamic view of the ligand-receptor complex, allowing for the study of its stability and the conformational changes that occur upon binding. tanaffosjournal.irmdpi.com
In the context of this compound, these simulations can be used to investigate its interaction with the AhR. For example, MD simulations of various polycyclic aromatic compounds (PACs) complexed with the rat AhR have shown that the binding energies can range from -7.37 to -26.39 kcal/mol. nih.gov These simulations have also identified key amino acid residues within the AhR binding pocket that are crucial for ligand recognition and binding. nih.gov For instance, residues like Pro295 and Arg316 have been shown to have significant contributions to the binding of certain PAHs. mdpi.com
Physiologically-Based Pharmacokinetic (PBPK) Modeling for Metabolite Disposition
Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical modeling technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. researchgate.netnih.gov These models integrate physiological data with in vitro metabolic data to simulate the concentration-time profiles of a compound and its metabolites in various tissues. researchgate.netnih.gov
For this compound, PBPK models can be developed to predict its metabolic fate and the disposition of its metabolites. researchgate.net The metabolism of benzo(a)pyrene, the parent compound, is known to be complex, involving multiple enzymatic pathways, primarily mediated by cytochrome P450 enzymes. ontosight.aid-nb.info These metabolic processes can lead to the formation of reactive metabolites that can bind to DNA and initiate carcinogenesis. ontosight.ai
A PBPK model for benzo(a)pyrene and its metabolite 3-hydroxybenzo(a)pyrene has been developed to simulate their pharmacokinetics in humans of different ages. researchgate.net Such models can be adapted for this compound to understand how the methyl substitution affects its kinetics and subsequent toxicity. researchgate.net
Quantum Chemical Calculations for Reactivity Prediction and Mechanism Elucidation
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. acs.orgresearchgate.net These methods can provide valuable insights into the mechanisms of chemical reactions, including the metabolic activation of PAHs. researchgate.net
For this compound, quantum chemical calculations can be employed to predict its reactivity and to elucidate the mechanisms of its metabolic activation. For example, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about a molecule's electron-donating and electron-accepting abilities, respectively, which are related to its reactivity. acs.org
These calculations can also be used to study the stability of the various intermediates and transition states involved in the metabolic pathways of this compound, helping to identify the most likely routes of metabolic activation.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 4-Methylbenzo(a)pyrene in environmental or biological samples?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with isotopic dilution for high sensitivity and specificity, particularly in complex matrices like soil or tissue extracts . High-performance liquid chromatography (HPLC) coupled with fluorescence detection is suitable for quantifying low concentrations (e.g., <1 µg/L) due to the compound’s inherent fluorescence properties. Validate methods using certified reference materials (e.g., toluene-based standards) and include quality control steps such as matrix-matched calibration and recovery experiments . For structural confirmation, employ Fourier-transform infrared spectroscopy (FTIR) or X-ray diffraction (XRD) to verify methyl-group positioning and aromatic backbone integrity .
Q. What are the established toxicological profiles of this compound in experimental models?
- Methodological Answer : The compound exhibits tumorigenic activity in murine models, with subcutaneous administration (TDLo = 72 mg/kg over 13 weeks) inducing epidermal carcinomas . Mutagenicity is confirmed via Salmonella microsome assays (6250 ng/plate), indicating direct DNA adduct formation . For comparative studies, use benzo[a]pyrene as a positive control, as its metabolic activation pathways (e.g., CYP1A1-mediated epoxidation) are well-characterized and share mechanistic similarities with methylated derivatives .
Q. How can researchers validate environmental persistence data for this compound in soil systems?
- Methodological Answer : Conduct photodegradation experiments under UV irradiation with iron oxide catalysts (e.g., goethite) to simulate natural attenuation. Monitor degradation intermediates (e.g., quinones or dihydrodiols) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Pair with soil microcosm studies to assess microbial degradation rates, using stable isotope probing (SIP) to track ¹³C-labeled this compound incorporation into microbial biomass .
Advanced Research Questions
Q. How can contradictory carcinogenicity data between in vitro and in vivo models be resolved?
- Methodological Answer : Address discrepancies by standardizing metabolic activation systems. For in vitro assays, use liver microsomes from induced rodents (e.g., 3-methylcholanthrene-treated rats) to ensure sufficient CYP1A1 activity . In in vivo studies, employ genetically engineered mouse models (e.g., Cyp1a1-knockout) to isolate the role of host metabolism. Statistical frameworks like hierarchical cluster analysis can identify confounding variables (e.g., dose-response non-linearity) across datasets .
Q. What experimental designs are optimal for studying metabolic activation and DNA adduct formation?
- Methodological Answer : Use isolated hepatocytes or precision-cut liver slices to monitor real-time metabolism. Quantify diol-epoxide intermediates (e.g., this compound-7,8-diol-9,10-epoxide) via ³²P-postlabeling combined with HPLC separation . For mechanistic insights, apply competitive inhibition assays with cytochrome P450 inhibitors (e.g., α-naphthoflavone) to delineate enzymatic contributions .
Q. How can computational models predict the reactivity and DNA-binding affinity of this compound derivatives?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to optimize geometries and predict electrophilic sites prone to epoxidation . Molecular dynamics simulations can model DNA-adduct stability, focusing on intercalation patterns in guanine-rich regions. Validate predictions with synthetic adduct standards analyzed via nuclear magnetic resonance (NMR) .
Q. What strategies mitigate artifacts in methylated PAH synthesis and purification?
- Methodological Answer : Optimize Friedel-Crafts alkylation conditions (e.g., AlCl₃ catalysis in anhydrous dichloromethane) to minimize polyalkylation byproducts . Purify via column chromatography using gradient elution (hexane:ethyl acetate) and confirm purity via differential scanning calorimetry (DSC) to detect polymorphic impurities .
Data Contradiction Analysis
Q. How should researchers interpret conflicting mutagenicity results across bacterial and mammalian systems?
- Methodological Answer : Bacterial assays (e.g., Salmonella TA100) may underestimate mutagenicity due to limited metabolic capacity. Supplement with mammalian cell lines (e.g., V79 cells expressing human CYP1A1) and compare dose-response curves. Use benchmark dose (BMD) modeling to reconcile threshold differences and identify critical metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
